3-Cyanopropane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

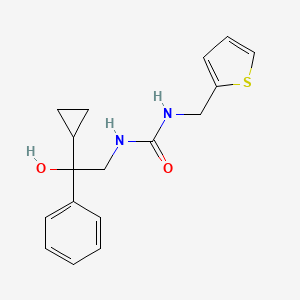

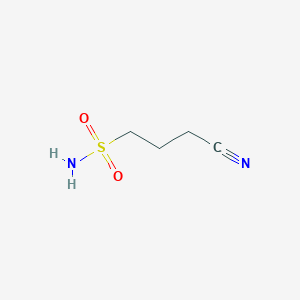

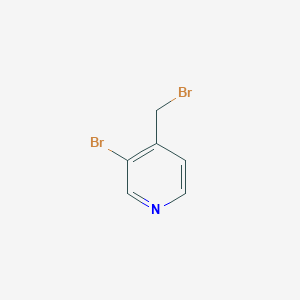

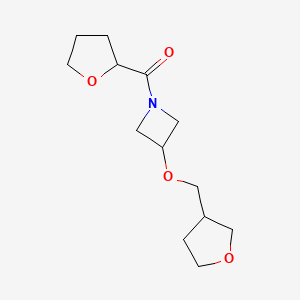

3-Cyanopropane-1-sulfonamide is a useful research chemical . It is a molecule that contains a sulfonamide functional group .

Molecular Structure Analysis

The molecular formula of this compound is C4H8N2O2S . The canonical SMILES representation is C(CC#N)CS(=O)(=O)N .

Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, sulfonamides in general are known to participate in various reactions. For instance, they can be synthesized through the oxidative coupling of thiols and amines .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 148.18 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Applications De Recherche Scientifique

Organocatalyse

Les sulfonamides servent d'organocatalyseurs dans diverses réactions chimiques. Les chercheurs étudient les dérivés de la 3-cyanopropane-1-sulfonamide pour leur capacité à promouvoir des transformations asymétriques, telles que les additions de Michael ou les réactions aldoliques. Ces catalyseurs permettent des voies de synthèse plus vertes et plus efficaces.

En résumé, la this compound offre des possibilités passionnantes dans divers domaines, de la conception de médicaments à la science des matériaux. Sa combinaison unique de fonctionnalités soufrées et azotées continue d'inspirer la recherche innovante. Si vous souhaitez des détails supplémentaires ou des applications supplémentaires, n'hésitez pas à demander ! 🌟

Cao, Y., Abdolmohammadi, S., Ahmadi, R., Issakhov, A., Ebadif, A. G., & Vessally, E. (2021). Synthèse directe de sulfén amides, de sulfinamides et de sulfonamides à partir de thiols et d'amines. RSC Advances, 11, 32394. En savoir plus

Kamata, K., & Hara, K. (2021). Application catalytique de nanoparticules de β-MnO2 à surface élevée et bifonctionnelles pour la sulfonylation directe de l'ammoniac avec des thiols. RSC Advances, 11, 32394. En savoir plus

Al-Salahi, R., & Al-Saadi, A. A. (2020). Évaluation de certains sulfonamides à base de thiophène comme inhibiteurs puissants de l'anhydrase carbonique. Journal of the Iranian Chemical Society, 17(10), 2677–2683. En savoir plus

Mécanisme D'action

Target of Action

3-Cyanopropane-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, thereby preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a deficiency of this vital nutrient in the bacteria .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid . Folic acid is a precursor for the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis leads to a decrease in DNA synthesis, which in turn inhibits the growth and multiplication of bacteria .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and multiplication due to the disruption of folic acid synthesis . This results in the effective treatment of bacterial infections. It’s important to note that the use of sulfonamides can lead to various side effects, including allergic reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the aquatic environment can lead to the development of drug resistance, posing serious threats to ecosystems and human health . Furthermore, appropriate environmental conditions can favor the spread of sulfonamide resistance genes .

Safety and Hazards

Orientations Futures

While specific future directions for 3-Cyanopropane-1-sulfonamide were not found, sulfonamides in general have a wide range of applications in medicinal chemistry . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . Therefore, future research may focus on exploring new therapeutic applications of this compound and other sulfonamides.

Analyse Biochimique

Biochemical Properties

3-Cyanopropane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

They can inhibit bacterial growth, making them effective antibacterial agents .

Molecular Mechanism

Sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth .

Dosage Effects in Animal Models

Sulfonamides are commonly used in veterinary medicine, and their dosage is carefully calibrated to control systemic infections due to susceptible bacteria .

Metabolic Pathways

Sulfonamides are known to interfere with the synthesis of folic acid, a crucial metabolite for many organisms .

Transport and Distribution

Sulfonamides are known to be distributed throughout the body and can penetrate most tissues .

Subcellular Localization

Given its molecular properties, it is likely to be found in various compartments within the cell where it can interact with its target enzymes .

Propriétés

IUPAC Name |

3-cyanopropane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S/c5-3-1-2-4-9(6,7)8/h1-2,4H2,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLBVVXKOWNAMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

812691-80-8 |

Source

|

| Record name | 3-cyanopropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2413466.png)

![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/no-structure.png)

![3-Phenethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2413477.png)

![N-{3'-acetyl-5-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2413478.png)

![3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine](/img/structure/B2413481.png)